[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Physicochemical Characterization Chromatographic Method Development Intermediate Sourcing

[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid (CAS 919005-31-5) is a partially fluorinated acetic acid derivative with the molecular formula C5H4F6O4 and a molecular weight of 242.07 g/mol. It belongs to the class of fluoroalkoxy-substituted carboxylic acids and is characterized by an ethoxy spacer bearing both a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group, distinguishing it from simpler perfluorinated acetic acid analogs.

Molecular Formula C5H4F6O4
Molecular Weight 242.07 g/mol
CAS No. 919005-31-5
Cat. No. B12621665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid
CAS919005-31-5
Molecular FormulaC5H4F6O4
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C5H4F6O4/c6-3(15-5(9,10)11)4(7,8)14-1-2(12)13/h3H,1H2,(H,12,13)
InChIKeyFLTHVWFEQOTAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid (CAS 919005-31-5): Core Chemical Identity and Procurement Profile


[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid (CAS 919005-31-5) is a partially fluorinated acetic acid derivative with the molecular formula C5H4F6O4 and a molecular weight of 242.07 g/mol . It belongs to the class of fluoroalkoxy-substituted carboxylic acids and is characterized by an ethoxy spacer bearing both a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group, distinguishing it from simpler perfluorinated acetic acid analogs. The compound is primarily recognized as a crucial synthetic intermediate in the preparation of the insect growth regulator Novaluron (a benzoylphenyl urea insecticide) [1]. Its structural features impart a distinct combination of lipophilicity (calculated LogP ~1.5–2) and hydrogen-bonding capacity (10 H-bond acceptors, 1 donor) that influence its reactivity in downstream coupling reactions [2].

Why Generic [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic Acid Substitution Jeopardizes Downstream Synthesis and Analytical Integrity


Substituting [1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid with a simpler in-class analog—such as 2-(trifluoromethoxy)acetic acid (CAS 69105-00-6), 2,2-difluoro-2-(trifluoromethoxy)acetic acid (PFMOAA, CAS 674-13-5), or nonafluoro-3,6-dioxaheptanoic acid (CAS 151772-58-6)—is not chemically interchangeable because the target compound possesses a unique ethoxy spacer architecture that provides the precise molecular geometry, lipophilicity, and reactive site orientation required for the penultimate step in Novaluron assembly [1]. The presence of both a -CF3 and an -OCF3 group on the same ethoxy chain significantly modulates the electron density at the carboxylic acid moiety, influencing acylation kinetics relative to analogs lacking this substitution pattern [2]. Furthermore, its distinct chromatographic retention, mass spectrometric fragmentation, and hydrogen-bonding profile (10 H-bond acceptors vs. 3–5 for smaller analogs) make it the only acceptable reference standard for impurity profiling in Novaluron active pharmaceutical ingredient (API) quality control [3][4].

Head-to-Head Quantitative Evidence Table: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic Acid vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target from Simpler Fluoroalkoxyacetic Acids for Chromatographic Selectivity

The target compound has a molecular weight of 242.07 g/mol with 15 heavy atoms, which is significantly higher than 2-(trifluoromethoxy)acetic acid (144.05 g/mol, 9 heavy atoms) and PFMOAA (180.03 g/mol, 11 heavy atoms), but lower than nonafluoro-3,6-dioxaheptanoic acid (296.04 g/mol, 18 heavy atoms) . This intermediate molecular weight positions it in a distinct retention window on reversed-phase HPLC columns, reducing co-elution risk during purity analysis of Novaluron intermediates [1].

Physicochemical Characterization Chromatographic Method Development Intermediate Sourcing

Partition Coefficient (LogP) Comparison Reveals Intermediate Lipophilicity Suited for Biphasic Reaction Conditions

The target compound exhibits a calculated LogP of 1.51 (Chemsrc) to 2 (Molaid), placing it between 2-(trifluoromethoxy)acetic acid (LogP ~0.6–1.19) and nonafluoro-3,6-dioxaheptanoic acid (LogP 2.40) [1]. This intermediate lipophilicity is significant for the biphasic coupling step in Novaluron synthesis, where the acid chloride of the target compound must partition efficiently into the organic phase while retaining sufficient aqueous solubility for hydrolysis control [2].

Lipophilicity Optimization Reaction Solvent Selection Extraction Efficiency

Acidic Strength (pKa) Comparison: Target Compound Predicted to Occupy a Unique Intermediate Acidity Range

The pKa of the target compound has not been experimentally reported but is predicted to lie between that of 2-(trifluoromethoxy)acetic acid (pKa ≈ 2.42–2.70, experimentally measured for CF3OCH2COOH) and the highly electron-deficient PFMOAA (predicted pKa ≈ 0.06) or nonafluoro-3,6-dioxaheptanoic acid (predicted pKa ≈ 0.20) [1]. The ethoxy spacer in the target compound inserts two saturated carbons between the carboxylic acid and the electronegative substituents, attenuating the inductive electron withdrawal and shifting pKa upward relative to the directly α-substituted analogs [1].

Ionization State Control Salt Formation Reactive Intermediate Handling

Rotatable Bond Count and Molecular Flexibility Define Unique Conformational Space for Enzyme-Mediated Coupling

The target compound possesses 5 rotatable bonds, substantially more than CF3OCH2COOH (2 rotatable bonds) or PFMOAA (2 rotatable bonds), but fewer than nonafluoro-3,6-dioxaheptanoic acid (8 rotatable bonds) [1]. This intermediate flexibility allows the ethoxy chain to adopt the optimal conformation for nucleophilic attack at the carbonyl carbon during urea bond formation in Novaluron synthesis, without introducing excessive entropic penalties that would slow acylation kinetics [2].

Conformational Analysis Synthetic Accessibility Intermediate Design

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Enable Unique Solid-Phase Extraction Behavior

The target compound exhibits a calculated polar surface area (PSA) of 55.76 Ų with 10 hydrogen-bond acceptor atoms, substantially higher than 2-(trifluoromethoxy)acetic acid (PSA ~46.5 Ų, ~5 HBA) and PFMOAA (PSA ~46.5 Ų, ~5 HBA) [1]. This elevated PSA and HBA count, derived from the additional ether oxygen and multiple fluorine atoms, result in stronger retention on polar solid-phase extraction (SPE) sorbents such as silica and aminopropyl phases, permitting selective enrichment or cleanup of the target compound from Novaluron reaction mixtures [2].

Sample Preparation SPE Method Development Analytical Reference Standards

Fluorine Content (6F) and Substitution Pattern Dictate Unambiguous Identity for Mass Spectrometric Detection

With six fluorine atoms and a monoisotopic exact mass of 242.00100 Da, the target compound exhibits a distinct isotopic pattern and mass defect that differentiates it from 2-(trifluoromethoxy)acetic acid (3F, exact mass 144.003 Da), PFMOAA (5F, exact mass 179.984 Da), and nonafluoro-3,6-dioxaheptanoic acid (9F, exact mass 295.973 Da) . In high-resolution mass spectrometry (HRMS), the mass defect shift of approximately +0.001 Da relative to the nominal mass 242 provides a fingerprint that eliminates false-positive identification when screening Novaluron intermediates in complex matrices [1].

Mass Spectrometry Impurity Profiling Quality Control

Procurement-Driven Application Scenarios for [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid (CAS 919005-31-5)


Novaluron API Intermediate Manufacturing: Penultimate Coupling Step

The target compound is the direct precursor for the acid chloride or activated ester that acylates 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline (CAS 116714-47-7) to form the penultimate intermediate of Novaluron [1]. Its intermediate LogP (1.5–2) and 5 rotatable bonds provide the optimal balance of organic-phase solubility and conformational accessibility for this key urea-forming step. Procurement of the pre-formed acetic acid derivative rather than attempting in-house synthesis from the corresponding alcohol eliminates a low-yield oxidation step and ensures batch-to-batch consistency in the Novaluron manufacturing process .

Reference Standard for Novaluron Impurity Profiling and Method Validation

As a hydrolytic degradation product or process-related impurity of Novaluron, the target compound (or its conjugates) must be quantified in API batches at levels typically below 0.15% [1]. Its unique exact mass (242.00100 Da), 6F isotopic pattern, and PSA of 55.76 Ų provide unambiguous detection by LC-HRMS, differentiating it from all other fluorinated acetic acid impurities . Qualified reference standards of CAS 919005-31-5 are essential for ICH Q3A-compliant impurity method validation and stability studies required for Abbreviated New Drug Applications (ANDAs) referencing Novaluron [2].

Fluorinated Building Block for Medicinal Chemistry Library Synthesis

The ethoxy spacer architecture bearing both -CF3 and -OCF3 groups makes the target compound a valuable carboxylic acid building block for the synthesis of fluorinated drug candidates requiring enhanced metabolic stability [1]. Compared to the simpler CF3OCH2COOH (LogP ~0.6–1.2), the target compound's higher lipophilicity (LogP ~1.5–2) and 10 hydrogen-bond acceptors can improve membrane permeability while maintaining aqueous solubility for in vitro assays . Its use in amide coupling reactions yields products with distinct physicochemical profiles not accessible from mono-fluorinated acetic acid derivatives [2].

Environmental Fate and Metabolism Studies of Fluoroalkoxyacetic Acids

As a partially fluorinated acetic acid with 6 fluorine atoms but only 5 carbons, the target compound serves as a model analyte for studying the environmental persistence and mammalian metabolism of short-chain fluoroalkoxyacetic acids [1]. Its intermediate molecular weight and distinct mass defect enable its use as a surrogate standard for developing LC-MS/MS methods to detect structurally related PFAS (per- and polyfluoroalkyl substances) in water and biological matrices, offering a retention time marker between the smaller PFMOAA (MW 180) and the larger nonafluoro-3,6-dioxaheptanoic acid (MW 296) .

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